Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone
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Overview
Description
Phenyl-[1-(trifluoromethyl)-2-azabicyclo[211]hexan-2-yl]methanone is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The bicyclic structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone can be compared with other similar compounds, such as:
1-(3-(trifluoromethyl)phenyl)-2-azabicyclo[2.1.1]hexane: Shares a similar bicyclic structure but differs in the position of the trifluoromethyl group.
4-(Di-/Trifluoromethyl)-2-heterabicyclo[2.1.1]hexanes:
The uniqueness of this compound lies in its specific structural arrangement and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)12-6-9(7-12)8-17(12)11(18)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYKDXESXDBBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(N(C2)C(=O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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